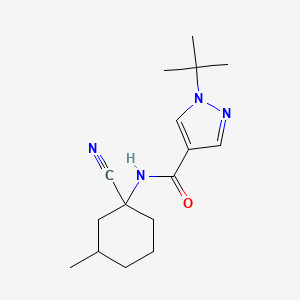
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide, also known as CAY10505, is a pyrazole-based compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed that 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. One such pathway is the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and oxidative stress in the brain. Additionally, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in lab experiments is that it is a well-characterized compound with known chemical properties. Additionally, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to have therapeutic potential in various scientific research studies. However, one limitation of using 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide for therapeutic purposes.
Future Directions
There are several future directions for the study of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate the mechanism of action of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide and its effects on various signaling pathways in the body. Additionally, more research is needed to determine the optimal dosage and administration of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide for therapeutic purposes. Another direction is to investigate the potential therapeutic applications of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, more research is needed to determine the toxicity and safety of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in humans.
In conclusion, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound that has shown promising results in scientific research studies. It has potential therapeutic applications in the treatment of various neurological disorders and cancer. While more research is needed to fully understand its mechanism of action and determine its optimal dosage and administration, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a well-characterized compound with known chemical properties that can be used in lab experiments to further investigate its therapeutic potential.
Synthesis Methods
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 1-cyano-3-methylcyclohexane with tert-butyl hydrazine in the presence of a catalyst. The resulting product is then reacted with 4-chloropyrazole to obtain 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide. Another method involves the reaction of 3-methylcyclohexanone with tert-butyl hydrazine in the presence of a catalyst. The resulting product is then reacted with 4-chloropyrazole to obtain 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide.
Scientific Research Applications
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study showed that 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-12-6-5-7-16(8-12,11-17)19-14(21)13-9-18-20(10-13)15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWSZHACMPMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

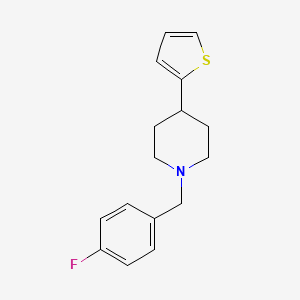
![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)
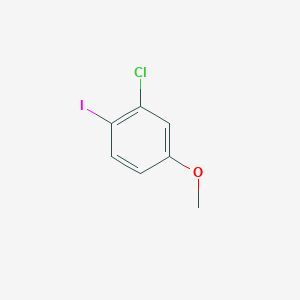
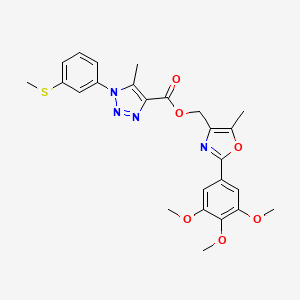
![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)
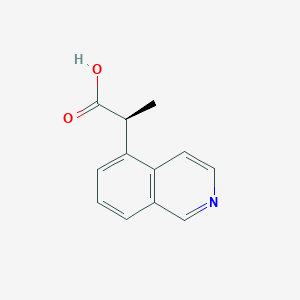
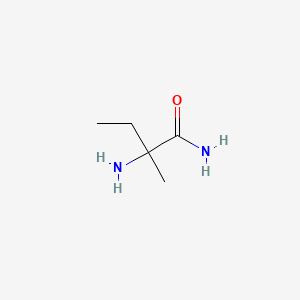
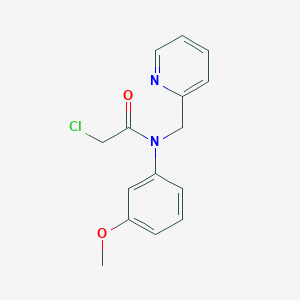

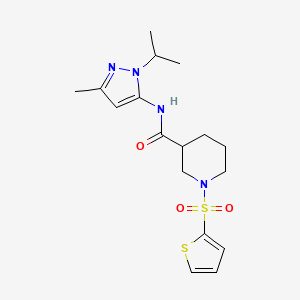
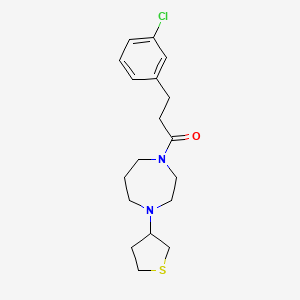
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)